Cas no 2034241-55-7 (3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione)

3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- CHEMBL4947116
- AKOS026689267
- 2034241-55-7
- 3-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione
- 3-(1-(4-(thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
- 3-[1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
- F6474-1331
- 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
-
- インチ: 1S/C18H17N3O5S/c22-15-11-25-18(24)21(15)13-5-8-20(9-6-13)16(23)12-1-3-14(4-2-12)26-17-19-7-10-27-17/h1-4,7,10,13H,5-6,8-9,11H2
- InChIKey: KNFVOCJIVOHENC-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1OC1C=CC(=CC=1)C(N1CCC(CC1)N1C(=O)OCC1=O)=O
計算された属性
- せいみつぶんしりょう: 387.08889182g/mol
- どういたいしつりょう: 387.08889182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 588
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6474-1331-3mg |
3-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-55-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F6474-1331-5mg |
3-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-55-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6474-1331-25mg |
3-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-55-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6474-1331-5μmol |
3-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-55-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6474-1331-20μmol |
3-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-55-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6474-1331-4mg |
3-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-55-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F6474-1331-20mg |
3-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-55-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6474-1331-100mg |
3-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-55-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F6474-1331-2mg |
3-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-55-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F6474-1331-50mg |
3-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-55-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dioneに関する追加情報
3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS No. 2034241-55-7): An Emerging Compound in Medicinal Chemistry
3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS No. 2034241-55-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of oxazolidinones, which are known for their broad-spectrum antibacterial activity and other pharmacological properties. In this article, we will delve into the chemical structure, synthesis, biological activities, and recent research developments surrounding this compound.
The chemical structure of 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is characterized by a central oxazolidinone ring fused to a piperidine moiety, which is further substituted with a thiazole-containing benzoyl group. This intricate arrangement of functional groups imparts the molecule with a high degree of structural complexity and flexibility, making it an attractive candidate for various biological studies.
The synthesis of 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step reactions, starting from readily available starting materials. One common approach involves the condensation of a thiazole-substituted benzoyl chloride with a piperidine derivative, followed by the formation of the oxazolidinone ring through a cyclization reaction. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, facilitating its use in large-scale studies and potential drug development.
In terms of biological activities, 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione has shown promising results in several areas. One of its key properties is its potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that this compound can effectively inhibit the growth of multidrug-resistant strains, making it a valuable candidate for addressing the growing problem of antibiotic resistance.
Beyond its antibacterial properties, 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione has also been investigated for its potential as an antiviral agent. Preliminary research suggests that it may exhibit activity against certain viral pathogens, although further studies are needed to confirm these findings and explore its mechanism of action.
The pharmacokinetic properties of 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione have also been studied to assess its suitability as a therapeutic agent. Initial data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that it could be administered orally or via other routes without significant bioavailability issues.
In addition to its direct therapeutic applications, 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione has been explored as a lead compound for drug discovery efforts. Its unique structure provides a scaffold for further modification and optimization to enhance its potency and selectivity. Researchers are actively investigating various derivatives and analogs to identify compounds with improved pharmacological profiles and reduced side effects.
The safety profile of 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, ongoing research is necessary to fully understand its long-term safety and potential adverse effects.
In conclusion, 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS No. 2034241-55-7) represents an exciting advancement in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a valuable target for further research and potential clinical applications. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound holds great promise for addressing unmet medical needs and contributing to the development of novel therapeutic agents.
2034241-55-7 (3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione) 関連製品
- 2228701-72-0(3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid)
- 2229130-37-2(1-bromo-4-(4-nitrobutyl)benzene)
- 1806050-43-0(3-(Difluoromethyl)-4-hydroxypyridine-5-carboxylic acid)
- 2727073-66-5([(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride)
- 2580100-06-5(rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate)
- 37014-27-0(3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione)
- 1807147-88-1(Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate)
- 2139382-75-3(Nilotinib 3-Imidazolyl N-oxide)
- 2228630-73-5(tert-butyl N-{3-2-(chlorosulfonyl)ethyl-4-fluorophenyl}carbamate)
- 1922779-60-9(1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)



